5-Aminopentan-2-one hydrochloride
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Overview
Description
5-Aminopentan-2-one hydrochloride: is an organic compound with the chemical formula C5H12ClNO. It is a derivative of pentanone, featuring an amino group at the fifth position and a ketone group at the second position. This compound is typically found in a hydrochloride salt form, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopentan-2-one hydrochloride can be achieved through several methods. One common approach involves the reductive amination of 2-pentanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of catalysts such as nickel-hydrotalcite can enhance the efficiency of the reaction . The final product is usually purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Aminopentan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Aminopentan-2-one hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Aminopentan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules . These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar structural features but different functional groups.
5-Hexen-2-one: A compound with a similar carbon backbone but different functional groups.
5-Methyl-5-hexen-2-one: Another structurally related compound with different substituents.
Uniqueness: 5-Aminopentan-2-one hydrochloride is unique due to its specific combination of amino and ketone functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H12ClNO |
---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
5-aminopentan-2-one;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(7)3-2-4-6;/h2-4,6H2,1H3;1H |
InChI Key |
ZYAQWRHECALHFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCN.Cl |
Origin of Product |
United States |
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